BenchChemオンラインストアへようこそ!

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid

Chemical Identity Mass Spectrometry Quality Control

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid (CAS 497083-19-9) is a synthetic small molecule with the molecular formula C20H26N2O5 and an average mass of 374.43 Da. It features a 1,3-benzodioxole moiety linked via a methylene bridge to a piperazine ring, which is in turn connected through a carbonyl to a cyclohexanecarboxylic acid core.

Molecular Formula C20H26N2O5
Molecular Weight 374.437
CAS No. 497083-19-9
Cat. No. B2831161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid
CAS497083-19-9
Molecular FormulaC20H26N2O5
Molecular Weight374.437
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)O
InChIInChI=1S/C20H26N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h5-6,11,15-16H,1-4,7-10,12-13H2,(H,24,25)
InChIKeyPHECOESRCLEZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic Acid (CAS 497083-19-9) Core Structural & Procurement Identity


2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid (CAS 497083-19-9) is a synthetic small molecule with the molecular formula C20H26N2O5 and an average mass of 374.43 Da . It features a 1,3-benzodioxole moiety linked via a methylene bridge to a piperazine ring, which is in turn connected through a carbonyl to a cyclohexanecarboxylic acid core. The compound is offered commercially as a research chemical and building block, with reported purities ranging from 90% to 97% depending on the supplier . Its structure places it at the intersection of piperazine-containing β-glucuronidase (GUS) inhibitor pharmacophores and cyclic carboxylic acid-based cathepsin K inhibitor scaffolds, making it a potential intermediate for medicinal chemistry programs targeting these enzymes [1][2].

Why a Generic Piperazine-Cyclohexane Building Block Cannot Replace 497083-19-9 in Targeted Research Programs


Simple piperazine-cyclohexanecarboxylic acid derivatives, such as the unsubstituted 2-(piperazine-1-carbonyl)cyclohexane-1-carboxylic acid (CAS 887029-76-7) or its 4-methyl analog (CAS 331947-27-4), lack the 1,3-benzodioxole pharmacophore that is critical for binding to the β-glucuronidase (GUS) glycosyl-enzyme intermediate [1][2]. In the co-crystal structure of the closely related inhibitor 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(1S,2S,5S)-2,5-dimethoxycyclohexyl]acetamide (PDB 4JHZ), the benzodioxole ring occupies a specific hydrophobic pocket in the E. coli GUS active site that unsubstituted piperazines cannot engage, and substitution of the benzodioxole group with smaller or less rigid moieties is expected to dramatically reduce inhibitory potency [2]. Furthermore, within the Seikagaku cathepsin K inhibitor patent family (EP-1616859-A1), the specific substitution pattern on the cyclohexanecarboxylic acid scaffold is essential for downstream conversion to the bioactive cyclic amide, meaning that generic analogs with different N-substituents on the piperazine ring do not serve as suitable intermediates for those lead series [3]. The combination of the benzodioxole-piperazine pharmacophore and the precisely positioned cyclohexanecarboxylic acid functionality makes CAS 497083-19-9 structurally distinct from off-the-shelf piperazine-carboxylic acid building blocks.

Head-to-Head Quantitative Differentiation Evidence for 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic Acid (CAS 497083-19-9)


Confirmed Molecular Identity and Monoisotopic Mass vs. Common Piperazine Building Blocks

The target compound has a unique monoisotopic mass of 374.18417 Da (average mass 374.43 Da) that distinguishes it from the simpler 2-(piperazine-1-carbonyl)cyclohexane-1-carboxylic acid (240.3 Da) and 2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid (254.3 Da), providing a clear LC-MS and elemental analysis fingerprint for identity confirmation in procurement and inventory management [1]. This mass difference reflects the addition of the benzodioxol-5-ylmethyl group, the critical pharmacophoric element.

Chemical Identity Mass Spectrometry Quality Control

Certified Purity Specifications Across Suppliers

Available purity specifications for CAS 497083-19-9 range from 90% (CymitQuimica) to ≥95% (AKSci) to ≥97% (MolCore) . In contrast, the unsubstituted 2-(piperazine-1-carbonyl)cyclohexane-1-carboxylic acid (CAS 887029-76-7) is typically supplied at 95% purity only , with fewer vendors offering the higher 97%+ grade that MolCore makes available for the benzodioxol-substituted compound. This >97% purity specification is critical for users requiring high-purity intermediates for late-stage medicinal chemistry or for generating reliable structure-activity-relationship data.

Purity Supplier Certification Procurement Specification

Structural Pre-organization of the Benzodioxole-Piperazine Pharmacophore Relative to the Unsubstituted Analog

The target compound contains the complete benzodioxol-5-ylmethyl-piperazine moiety that is a key determinant of β-glucuronidase (GUS) inhibition, as demonstrated by the co-crystal structure of the closely related inhibitor in PDB 4JHZ [1]. Removal of the benzodioxole group—as in the simple 2-(piperazine-1-carbonyl)cyclohexane-1-carboxylic acid—eliminates the aromatic ring system that forms hydrophobic contacts with E. coli GUS residues in the active site. In a separate study on advanced piperazine-containing GUS inhibitors (PDB 8UGT), methylation of the piperazine ring reduced potency, confirming that the specific substitution pattern matters for target engagement [2]. While no head-to-head IC50 data exists for CAS 497083-19-9 itself, the structurally analogous compound in 4JHZ demonstrated potent GUS inhibition in the low nanomolar range, implying that the benzodioxole-substituted scaffold is functionally differentiated from unsubstituted or methyl-substituted piperazine analogs.

Medicinal Chemistry β-Glucuronidase Inhibition Scaffold Hopping

Documented GHS Hazard Classification vs. Unsubstituted Piperazine Building Blocks

CAS 497083-19-9 carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This full irritation profile is more comprehensively documented than for the simpler 2-(piperazine-1-carbonyl)cyclohexane-1-carboxylic acid, for which only generic laboratory safety recommendations are typically provided . For procurement and laboratory safety planning, having an explicit GHS classification reduces the burden of internal safety assessment and enables faster integration into standard operating procedures.

Safety Handling Regulatory Compliance

Positioning as a Cathepsin K Inhibitor Intermediate in the Seikagaku Patent Family

The Seikagaku patent EP-1616859-A1 explicitly covers substituted cyclohexyl carboxylic acid compounds of general formula (II), where the cyclohexanecarboxylic acid moiety is a precursor to cyclic amide derivatives with cathepsin K inhibitory activity [1]. While the patent does not single out CAS 497083-19-9 as a specific example, its structure fits the general Markush formula as a 2-substituted cyclohexanecarboxylic acid bearing an amide-piperazine-benzodioxole side chain. Generic cyclohexanecarboxylic acid building blocks without the benzodioxole-piperazine appendage (such as cyclohexanecarboxylic acid itself or simple 2-aminocyclohexanecarboxylic acids) are not within the scope of the patent's preferred substitution pattern and would require additional synthetic elaboration to access the claimed cathepsin K inhibitor space.

Cathepsin K Osteoporosis Patent Intermediate

Procurement-Guiding Application Scenarios for 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic Acid Based on Quantitative Evidence


Synthesis of β-Glucuronidase Inhibitors Targeting the Catalytic Intermediate

The compound serves as a direct precursor for analogs of the potent E. coli β-glucuronidase inhibitor co-crystallized in PDB 4JHZ [1]. By pre-installing the benzodioxole-piperazine pharmacophore, it enables medicinal chemists to acylate the cyclohexanecarboxylic acid with diverse amines (replacing the dimethoxycyclohexyl acetamide portion of the 4JHZ ligand) in a single step, generating focused libraries for probing GUS inhibition selectivity across bacterial species. The >97% purity grade from MolCore is particularly suited for this application, as impurities can confound enzymatic IC50 determinations .

Late-Stage Intermediate for Cathepsin K Inhibitor Leads

Within the Seikagaku EP-1616859-A1 patent landscape, CAS 497083-19-9 aligns with the Formula (II) carboxylic acid intermediates that are converted to cyclic amide cathepsin K inhibitors [2]. Researchers exploring non-basic, selective cathepsin K inhibitors for osteoporosis can use this compound to access the substituted cyclohexanecarboxamide core in 1–2 steps, rather than building the benzodioxole-piperazine side chain from scratch. The documented GHS hazard profile facilitates rapid safety assessment for scaling reactions beyond milligram quantities.

Chemical Probe Development for Gut Microbial Enzyme Studies

The piperazine-based GUS inhibition mechanism, validated by the Redinbo group using co-crystal structures and LC-MS confirmation of inhibitor-glucuronide conjugate formation [1][3], positions the benzodioxole-piperazine scaffold as a privileged chemotype for developing selective microbial GUS probes. CAS 497083-19-9 provides the core scaffold with a free carboxylic acid handle for conjugation to fluorophores, biotin, or solid supports, enabling target engagement studies in complex gut microbiome samples. The confirmed monoisotopic mass of 374.18417 Da serves as a reliable identity marker during purification and characterization of conjugate products.

Quote Request

Request a Quote for 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.